1-(2-Fluoroethyl)piperidin-4-ol chemical properties
1-(2-Fluoroethyl)piperidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoroethyl)piperidin-4-ol is a functionalized heterocyclic compound of increasing interest within medicinal chemistry and drug development. Its structure, combining a piperidine-4-ol core with an N-linked fluoroethyl chain, presents a unique confluence of properties that are advantageous for developing central nervous system (CNS) active agents. The piperidine moiety is a well-established scaffold in numerous pharmaceuticals, prized for its favorable pharmacokinetic profile and ability to interact with a variety of biological targets. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties of 1-(2-Fluoroethyl)piperidin-4-ol, including its structure, synthesis, spectral characteristics, and reactivity. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and related compounds.
Molecular Structure and Physicochemical Properties
The foundational structure of 1-(2-Fluoroethyl)piperidin-4-ol consists of a piperidine ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a hydroxyl group. This arrangement imparts a combination of polarity from the hydroxyl group and altered basicity due to the electron-withdrawing nature of the fluorine atom.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Scientific Rationale & Comparative Insights |
| Molecular Formula | C₇H₁₄FNO | - |
| Molecular Weight | 147.19 g/mol | - |
| Melting Point | 60-75 °C | Based on analogs such as 1-(2-aminoethyl)piperidin-4-ol (56.31 °C) and the parent piperidin-4-ol (86-90 °C). The fluoroethyl group may disrupt crystal packing compared to a simple ethyl or aminoethyl group, potentially lowering the melting point.[1] |
| Boiling Point | ~230-250 °C (at 760 mmHg) | Extrapolated from the boiling point of 1-(2-aminoethyl)piperidin-4-ol (~243-255 °C).[1] The fluoro-substituent is not expected to drastically alter the boiling point compared to the amino analog. |
| pKa (of conjugate acid) | 8.5 - 9.5 | The pKa of the piperidinium ion is typically around 11. The electron-withdrawing fluorine atom on the ethyl chain will decrease the basicity of the piperidine nitrogen, lowering the pKa compared to non-fluorinated N-alkyl piperidines. |
| LogP | 0.5 - 1.5 | The parent piperidin-4-ol has a LogP of approximately -0.3.[2] The addition of the ethyl group increases lipophilicity, while the fluorine atom can either increase or decrease LogP depending on the overall molecular context. A modest positive LogP is anticipated. |
| Water Solubility | Moderately Soluble | The hydroxyl group and the tertiary amine are expected to confer moderate aqueous solubility. Analogs like 4-(4-Chlorophenyl)piperidin-4-ol have water solubility in the range of 340 mg/L.[3] |
Synthesis and Purification
The most direct and industrially scalable approach to synthesizing 1-(2-Fluoroethyl)piperidin-4-ol is through the N-alkylation of piperidin-4-ol. This method is well-precedented for the preparation of N-substituted piperidines.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Detailed Experimental Protocol
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Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, is added a mild inorganic base like potassium carbonate (1.5-2.0 eq). The use of a non-nucleophilic base is crucial to prevent side reactions with the alkylating agent.
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Addition of Alkylating Agent: 1-Bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.1 eq) is added to the stirred suspension. A tosylate is often a better leaving group, potentially leading to higher yields and milder reaction conditions.
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Reaction Conditions: The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours). The elevated temperature is necessary to drive the S_N2 reaction to completion.
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Aqueous Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure 1-(2-Fluoroethyl)piperidin-4-ol.
This protocol is adapted from established procedures for the synthesis of similar N-alkylated piperidine derivatives, including radiolabeled analogs used in PET imaging.[4]
Spectral Analysis
While experimental spectra for 1-(2-Fluoroethyl)piperidin-4-ol are not widely published, its spectral characteristics can be reliably predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
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Piperidine Ring Protons (δ 1.5-2.0 ppm and 2.5-3.0 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring.
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CH-OH Proton (δ 3.6-3.8 ppm): A multiplet for the proton at the C4 position.
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N-CH₂-CH₂-F Protons (δ 2.7-3.0 ppm and 4.4-4.6 ppm): The two methylene groups of the fluoroethyl chain will appear as triplets of triplets due to coupling with each other and with the fluorine atom. The methylene group adjacent to the nitrogen (N-CH₂) will be further downfield than the corresponding protons in a non-fluorinated analog. The methylene group attached to the fluorine (CH₂-F) will be significantly downfield, appearing as a triplet of triplets with a large coupling constant to fluorine (²J_{HF} ≈ 47 Hz).
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OH Proton (variable): A broad singlet, the chemical shift of which will depend on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
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Piperidine Carbons (δ 30-55 ppm): Signals corresponding to the C2/C6 and C3/C5 carbons of the piperidine ring.
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C4 Carbon (δ 65-70 ppm): The carbon bearing the hydroxyl group.
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N-CH₂ Carbon (δ 55-60 ppm): The carbon of the fluoroethyl chain attached to the nitrogen.
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CH₂-F Carbon (δ 80-85 ppm): This carbon will be significantly downfield due to the electronegativity of the fluorine atom and will appear as a doublet with a large one-bond C-F coupling constant (¹J_{CF} ≈ 170-180 Hz).
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (3200-3500 cm⁻¹): A broad peak characteristic of the hydroxyl group.
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C-H Stretch (2800-3000 cm⁻¹): Aliphatic C-H stretching vibrations.
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C-F Stretch (1000-1100 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.
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C-N Stretch (1150-1250 cm⁻¹): Stretching vibration of the tertiary amine.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): m/z = 147.19.
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Key Fragmentation Patterns: Expect fragmentation patterns characteristic of piperidine rings, including loss of the fluoroethyl side chain and alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would likely be observed at m/z corresponding to the loss of a CH₂F radical.
Reactivity and Stability
The chemical reactivity of 1-(2-Fluoroethyl)piperidin-4-ol is governed by its three primary functional groups: the tertiary amine, the secondary alcohol, and the fluoroethyl group.
Caption: Key reactivity sites of 1-(2-Fluoroethyl)piperidin-4-ol.
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Tertiary Amine: The piperidine nitrogen is basic and will readily form salts with acids. This is often exploited for purification and to produce more water-soluble forms of the compound. It can also undergo further alkylation to form quaternary ammonium salts.
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Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 1-(2-fluoroethyl)piperidin-4-one, using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also be esterified or etherified to generate a wide array of derivatives.
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Fluoroethyl Group: The C-F bond is exceptionally strong and generally stable to many reaction conditions. However, under strongly basic conditions, there is a potential for elimination of HF to form an enamine, though this would require harsh conditions.
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It is a hygroscopic solid.[2] Strong oxidizing agents and strong acids should be avoided.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2-Fluoroethyl)piperidin-4-ol. Therefore, a conservative approach to handling should be adopted based on the known hazards of analogous compounds.
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General Hazards: Piperidine and its derivatives are known to be irritants to the eyes, respiratory system, and skin.[5] Some can be harmful if swallowed.[5] Fluoroalkylamines should be handled with care due to their potential for metabolic activation and toxicity.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles are mandatory.
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn. Ensure full skin coverage.
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Handling:
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Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
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Avoid contact with skin and eyes.
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Keep away from ignition sources and incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Inhalation: Move person into fresh air and keep comfortable for breathing.
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Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. Its synthesis is achievable through standard N-alkylation procedures. The presence of the fluoroethyl group imparts unique electronic properties that can be leveraged to fine-tune the pharmacological profile of derivative compounds. While comprehensive experimental data for this specific molecule is sparse, its chemical behavior can be reliably predicted based on well-understood principles of organic chemistry and data from closely related analogs. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with piperidine derivatives. This guide serves as a foundational resource to support the safe and effective use of 1-(2-Fluoroethyl)piperidin-4-ol in research and development.
References
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Zhao, G., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]
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Chemchart. (n.d.). 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). Available at: [Link]
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PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (2022). piperidin-4-ol. Available at: [Link]
Sources
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